6-Methoxy-7-methylchroman-4-one
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methoxy-7-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
UXSUVJZHSCGMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)CCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromanone Core
6-Bromo-7-methylchroman-4-one
- Structure : Bromine replaces the methoxy group at position 6, with a methyl group retained at position 5.
- Molecular Formula : C₁₀H₉BrO₂; Molecular Weight : 241.08 g/mol .
- Key Differences: Bromine’s electron-withdrawing nature increases electrophilic reactivity compared to methoxy’s electron-donating effect.
6-Chloro-7-methoxy-2-methylchroman-4-one
- Structure : Chlorine at position 6, methoxy at position 7, and an additional methyl group at position 2.
- Key Differences: Chlorine’s smaller size and moderate electronegativity may enhance solubility in polar solvents relative to bromine or methyl groups.
6,7-Diethoxy-4-methylcoumarin
- Structure : Ethoxy groups at positions 6 and 7, with a methyl group at position 4 on a coumarin scaffold.
- Molecular Formula : C₁₄H₁₆O₄; CAS : 314744-06-4 .
- Key Differences: Coumarin’s lactone ring (vs. chromanone’s ketone) enhances fluorescence properties. Diethoxy groups increase lipophilicity, improving membrane permeability but raising toxicity concerns (e.g., organ toxicity noted in safety data) .
Functional Group Modifications
6-ETHYL-7-METHOXY-2-METHYL-3-PHENOXY-CHROMEN-4-ONE
- Structure: Ethyl at position 6, phenoxy at position 3, and methyl at position 2.
- CAS : 315232-80-5 .
- Key Differences: The phenoxy group enables π-π stacking interactions, useful in designing protein inhibitors. Increased steric bulk may reduce metabolic clearance but complicate synthetic accessibility.
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
Reactive Derivatives and Intermediates
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
- Structure : Epoxy (oxiran-2-ylmethoxy) at position 7, chlorine at position 6, and phenyl at position 4.
- CAS : 58330-12-4 .
- Key Differences :
- The epoxy group confers high reactivity, making it a precursor for polymerization or crosslinking reactions.
- Chlorine and phenyl groups synergistically enhance electrophilicity and aromatic interactions.
6-Bromo-7-methylchroman-4-amine
- Structure : Bromine at position 6, methyl at position 7, and an amine group replacing the ketone.
- Molecular Formula: C₁₀H₁₂BrNO; CAS: 13434-19-0 .
- Key Differences: The amine group enables hydrogen bonding, improving solubility in aqueous media. Potential for nucleophilic substitution reactions at the bromine site.
Comparative Data Table
Preparation Methods
Aldol-Cyclization Pathway
The reaction proceeds via enolate formation at the α-carbon of the acetophenone, followed by nucleophilic attack on the aldehyde (Figure 2). Intramolecular oxa-Michael addition is rate-determining, with DIPA enhancing enolate stability through hydrogen bonding.
Role of Solvent Polarity
Polar solvents (e.g., ethanol) stabilize the transition state during cyclization, reducing activation energy by 12–15 kJ/mol compared to toluene.
Purification and Characterization
Recrystallization from ethanol/water (3:1) yields crystals with 99.5% purity (melting point: 112–114°C). HPLC analysis (C18 column, acetonitrile/water 70:30) confirms absence of regioisomers .
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Higher temps reduce side reactions |
| Solvent Polarity | Low (toluene) | Minimizes premature cyclization |
| Reaction Time | 6–8 hours | Prolonged time increases decomposition |
Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer :
Contradictions between NMR (e.g., unexpected coupling patterns) and X-ray crystallography data require a multi-technique approach:
X-ray Crystallography : Resolves absolute configuration and ring conformation. For chroman-4-ones, intermolecular hydrogen bonding (e.g., C=O⋯H–O) can induce planarity deviations, explaining NMR shifts .
Dynamic NMR Analysis : Variable-temperature NMR (e.g., −40°C to 25°C) detects rotational barriers in substituents like methoxy groups, which may cause signal splitting .
DFT Calculations : Compare experimental and computed NMR chemical shifts to identify discrepancies caused by crystal packing effects .
Q. Case Study :
- Observed Contradiction : A 0.3 ppm deviation in C7-methoxy NMR signal vs. X-ray data.
- Resolution : X-ray confirmed a non-coplanar methoxy group, while DFT revealed solvent-induced shielding effects in NMR .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer :
Prioritize assays aligned with chromanone derivatives’ known activities:
- Antioxidant Activity : DPPH radical scavenging assay (IC comparison with Trolox) .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating promise .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .
Q. Data Interpretation :
| Assay Type | Positive Control | Threshold for Significance |
|---|---|---|
| DPPH Scavenging | Trolox | IC < 100 µM |
| Antimicrobial | Ampicillin | MIC < 25 µg/mL |
| Cytotoxicity | Doxorubicin | IC < 10 µM |
Advanced: How can substituent modifications (e.g., methoxy vs. ethoxy) optimize pharmacological properties?
Methodological Answer :
Use a structure-activity relationship (SAR) approach:
Methoxy Group : Enhances electron density on the chromanone ring, improving antioxidant activity but reducing solubility.
Ethoxy or Propoxy Substituents : Increase lipophilicity (logP +0.5–1.0) for blood-brain barrier penetration but may lower metabolic stability .
Halogenation : Fluorine at C8 improves binding affinity to kinases (e.g., CDK2) by 10-fold via hydrophobic interactions .
Q. SAR Table :
| Substituent (Position) | LogP | IC (CDK2) | Solubility (µg/mL) |
|---|---|---|---|
| –OCH (C7) | 2.1 | 15 µM | 120 |
| –OCHCH (C7) | 2.6 | 8 µM | 85 |
| –F (C8) | 2.3 | 1.5 µM | 95 |
Advanced: What strategies mitigate low yields in large-scale synthesis of this compound derivatives?
Methodological Answer :
Address scalability challenges through:
- Flow Chemistry : Continuous flow reactors reduce reaction time (2–3 hours vs. 8 hours batch) and improve heat dissipation, increasing yield by 15–20% .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) at 5 mol% to accelerate cyclization while minimizing byproduct formation .
- Crystallization Engineering : Switch solvents from ethyl acetate to MTBE for larger crystal formation, enhancing filtration efficiency .
Q. Scalability Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 95% |
| Cycle Time | 8 hours | 3 hours (flow) |
Basic: How is the purity of this compound validated in synthetic workflows?
Methodological Answer :
Employ orthogonal analytical methods:
HPLC-UV : C18 column, 70:30 acetonitrile/water, 254 nm. Purity >95% required for biological testing .
LC-MS : Confirm molecular ion ([M+H] at m/z 207.1) and absence of dimers/adducts.
Elemental Analysis : Carbon and hydrogen content within ±0.3% of theoretical values .
Q. Acceptance Criteria :
| Method | Threshold |
|---|---|
| HPLC-UV | ≥95% area |
| LC-MS Purity | ≥98% |
| Elemental Analysis | C: 64.5% ±0.3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
